Azepane-2-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of azepane-2-carboxylic acid derivatives often involves complex organic reactions designed to introduce the carboxylic acid functionality onto the azepane ring. For example, an asymmetric synthesis of (2S,5S)-5-substituted azepane-2-carboxylate derivatives has been developed, highlighting the challenges and innovations in synthesizing such compounds (Wishka et al., 2011). The synthesis involves key steps that ensure the introduction of substituents in a stereoselective manner, showcasing the intricate methodologies required for the preparation of azepane-2-carboxylic acid derivatives.
Molecular Structure Analysis
The molecular structure of azepane-2-carboxylic acid derivatives plays a crucial role in their chemical behavior and potential applications. For instance, the crystal structure of a related compound, methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, has been elucidated, revealing insights into the conformational aspects of such molecules (Toze et al., 2015).
Scientific Research Applications
Asymmetric Synthesis
Azepane-2-carboxylic acid has been utilized in the asymmetric synthesis of α-alkylated azepane-2-carboxylic acid esters. This synthesis involves the Schmidt rearrangement of optically active ethyl 2-oxo-1-alkyl-cyclohexanecarboxylates followed by selective reduction of the amide carbonyl group (Georg, Guan, & Kant, 1991).
Crystal Structure Analysis
The crystal structure of methyl (3RS,4SR,4aRS,11aRS,11bSR)-5-oxo-3,4,4a,5,7,8,9,10,11,11a-decahydro-3,11b-epoxyazepino[2,1-a]isoindole-4-carboxylate, a product of the esterification of the corresponding carbonic acid with methanol, has been analyzed. This structure includes a fused tetracyclic system with seven-membered azepane rings (Toze et al., 2015).
Drug Discovery Applications
Azepane-2-carboxylic acid derivatives have been synthesized for drug discovery projects. These derivatives exhibit flexibility for elaboration at C5 and are suitable for large-scale preparation. The synthesis involves oxidative cleavage of aza-bicyclo[3.2.2]nonene, which generates the C2 and C5 substituents in a stereoselective manner (Wishka et al., 2011).
Pharmaceutical Significance
Azepane-based compounds, including those derived from azepane-2-carboxylic acid, have shown a variety of pharmacological properties. These compounds are structurally diverse and have been used in the discovery of new therapeutic agents, with over 20 azepane-based drugs approved by the FDA (Zha et al., 2019).
Glycosidase and Glucosylceramide Transferase Inhibition
Azepane derivatives have been studied for their inhibition potential towards glycosidases and glucosylceramide transferase. Specific azepane compounds have shown strong competitive inhibition on enzymes like almond β-glucosidase and selective inhibition on L-fucosidase (Li et al., 2008).
Chemical Synthesis and Drug Design
Azepane-2-carboxylic acid and its derivatives are used in various chemical syntheses, contributing to the design and development of new drugs. Their involvement in the synthesis of azepane rings, a key component in many bioactive compounds, highlights their importance in medicinal chemistry (Pellegrino et al., 2012).
Ionic Liquids and Electrochemical Applications
Azepane has been used to synthesize a new family of room temperature ionic liquids. These transformations are significant for the polyamide industry, offering a way to mitigate disposal issues associated with azepane production (Belhocine et al., 2011).
Safety And Hazards
Future Directions
The catalytic reduction of carboxylic acid derivatives, including Azepane-2-carboxylic acid, has witnessed rapid development in recent years . This research is particularly relevant in the context of upgrading bio-based feedstocks . Future research will likely continue to explore and refine these processes.
properties
IUPAC Name |
azepane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c9-7(10)6-4-2-1-3-5-8-6/h6,8H,1-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPFURXRZISKMJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292887 | |
Record name | Azepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azepane-2-carboxylic acid | |
CAS RN |
5227-53-2 | |
Record name | Azepan-2-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5227-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 86359 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005227532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5227-53-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86359 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azepane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00292887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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